4-(Tert-butoxy)-3-iodoaniline
Description
Fundamental Significance of Substituted Aniline (B41778) Scaffolds in Synthetic Design
Substituted aniline scaffolds are foundational components in the field of organic synthesis, primarily due to their prevalence in pharmaceuticals, agrochemicals, and materials science. mdpi.comfrontiersin.org The aniline motif, consisting of an amino group attached to a benzene (B151609) ring, is a key structural element in numerous biologically active molecules. researchgate.net Its ability to be functionalized at various positions on the aromatic ring allows for the systematic modification of a molecule's steric and electronic properties, which is a critical strategy in drug discovery and development. frontiersin.orgresearchgate.net The amino group itself can be readily acylated, alkylated, or diazotized, providing further avenues for molecular diversification. wikipedia.org This versatility makes substituted anilines indispensable building blocks for creating libraries of compounds for biological screening and for the total synthesis of complex natural products. frontiersin.orgmdpi.com
Strategic Utility of Halogenated Anilines as Reactive Intermediates
Halogenated anilines are particularly prized as reactive intermediates in organic synthesis. nih.gov The presence of a halogen atom, such as chlorine, bromine, or iodine, on the aniline ring introduces a reactive handle that is amenable to a variety of powerful bond-forming reactions. researchgate.netnih.gov Aryl halides are crucial precursors for metal-catalyzed cross-coupling reactions, including the Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. nih.govmdpi.comwiley-vch.de These reactions are among the most efficient methods for constructing carbon-carbon and carbon-heteroatom bonds. nih.govwiley-vch.de
Iodoanilines are often preferred among the halogenated anilines due to the high reactivity of the carbon-iodine bond, which typically allows for milder reaction conditions in cross-coupling processes. wiley-vch.de The regioselective introduction of iodine onto an aniline ring enables precise control over the subsequent synthetic steps, making halogenated anilines strategic and highly sought-after intermediates for building complex molecular frameworks. nih.govrsc.org
Positioning of 4-(Tert-butoxy)-3-iodoaniline as a Versatile Synthetic Building Block
Within the class of halogenated anilines, this compound emerges as a particularly versatile synthetic building block. Its structure is strategically designed: the aniline nitrogen provides a site for nucleophilic and coupling reactions, the iodine atom at the 3-position serves as a reactive center for metal-catalyzed cross-coupling, and the tert-butoxy (B1229062) group at the 4-position acts as both a protecting group and a directing group. The bulky tert-butyl group can offer steric hindrance that influences the regioselectivity of certain reactions.
This specific arrangement of functional groups makes this compound a valuable precursor for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules. ub.eduuvic.ca It is frequently employed in multi-step syntheses where precise control over the introduction of various substituents is required. rsc.org The tert-butoxy group can be cleaved under acidic conditions if the free phenol (B47542) is desired in the final product, adding another layer of synthetic flexibility.
Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 1369859-87-9 |
| Molecular Formula | C10H14INO |
| Molecular Weight | 291.13 g/mol |
| Appearance | Solid |
| InChI Key | ZJBCWWHZJBCWWH-UHFFFAOYSA-N |
Structure
3D Structure
Properties
Molecular Formula |
C10H14INO |
|---|---|
Molecular Weight |
291.13 g/mol |
IUPAC Name |
3-iodo-4-[(2-methylpropan-2-yl)oxy]aniline |
InChI |
InChI=1S/C10H14INO/c1-10(2,3)13-9-5-4-7(12)6-8(9)11/h4-6H,12H2,1-3H3 |
InChI Key |
PHZBGAOOJXYNSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C=C(C=C1)N)I |
Origin of Product |
United States |
Synthetic Methodologies for the Preparation of 4 Tert Butoxy 3 Iodoaniline
Regioselective Iodination Strategies for Aniline (B41778) Derivatives
The introduction of an iodine atom onto the aniline ring with precise positional control is a critical aspect of synthesizing the target compound. Both direct and indirect methods are available for the iodination of aromatic systems, each with distinct considerations regarding selectivity and efficiency.
Direct electrophilic iodination of an aromatic ring is often accomplished using molecular iodine in the presence of an oxidizing agent or by employing more reactive iodinating species like N-iodosuccinimide (NIS) or iodine monochloride (ICl). ajol.infoarkat-usa.orgvanderbilt.edu Aromatic iodo compounds are significant as they serve as versatile precursors for forming organometallic reagents and are used in metal-catalyzed cross-coupling reactions. ajol.info
However, achieving the desired regioselectivity in the direct iodination of a precursor like 4-tert-butoxyaniline (B1279196) presents a substantial challenge. The aniline ring is strongly activated by two powerful ortho-, para-directing groups: the amino (-NH₂) group and the tert-butoxy (B1229062) (-OC(CH₃)₃) group. The electronic effects of these substituents strongly favor electrophilic substitution at positions 2 and 5 (ortho to the directing groups). Direct iodination would likely yield a mixture of products, with 2-iodo-4-tert-butoxyaniline being a major component, rather than the desired 3-iodo isomer. The steric bulk of the tert-butoxy group may offer some hindrance at the 2-position, but the directing influence of the amino group remains a dominant factor.
To overcome the low reactivity of molecular iodine, various activating agents are employed to generate a more potent electrophilic iodine source (I⁺). ajol.infoarkat-usa.org Despite the availability of numerous reagents, controlling the regioselectivity in highly activated, disubstituted systems like 4-tert-butoxyaniline remains a primary obstacle for direct approaches.
Table 1: Selected Reagents for Direct Aromatic Iodination
| Reagent System | Typical Conditions | Comments |
| I₂ / Oxidizing Agent (e.g., HIO₃, HNO₃) | Acidic medium | Generates I⁺ in situ; can be harsh and lead to side reactions. |
| N-Iodosuccinimide (NIS) | Acetonitrile (B52724), often with acid catalyst (e.g., TFA) | Mild and effective for activated arenes; selectivity is an issue. nih.gov |
| Iodine Monochloride (ICl) | Inert solvent (e.g., CH₂Cl₂) | More reactive than I₂ but can be difficult to control. |
| I₂ / Ag₂SO₄ | Various solvents | Silver salts activate iodine for electrophilic attack. nih.gov |
This table presents a selection of common iodinating systems. The optimal choice depends on the specific substrate and desired selectivity.
A more reliable and regioselective method for introducing an iodine atom at a specific position on an aromatic ring is through an indirect route involving a diazonium salt. The Sandmeyer reaction and related transformations provide a powerful tool for replacing an amino group with a variety of substituents, including iodine. wikipedia.orglibretexts.orgnumberanalytics.com
This pathway involves the diazotization of a primary aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0–5 °C) to form a diazonium salt. numberanalytics.com This intermediate is then treated with a source of iodide ions, typically potassium iodide (KI) or sodium iodide (NaI), which displaces the dinitrogen gas (N₂) to yield the corresponding aryl iodide. libretexts.org
For the synthesis of 4-(tert-butoxy)-3-iodoaniline, this strategy would necessitate starting with a precursor that already has an amino group at the 3-position, namely 3-amino-4-tert-butoxyaniline. The synthesis of this specific precursor would be a key preceding step. The diazotization-iodination sequence itself is generally high-yielding and avoids the regioselectivity problems associated with direct electrophilic attack.
Table 2: Typical Conditions for Diazotization-Iodination
| Step | Reagents | Temperature | Key Considerations |
| Diazotization | Ar-NH₂, NaNO₂, HCl (aq) or H₂SO₄ (aq) | 0–5 °C | The diazonium salt is unstable and is typically used immediately without isolation. numberanalytics.com |
| Iodination | KI (aq) or NaI (aq) | Room Temp. or gentle warming | The decomposition of the diazonium salt releases N₂ gas. Copper catalysts are generally not required for iodination, unlike for chlorination or bromination. libretexts.org |
This table outlines the classic two-step procedure for converting an aromatic amine to an aryl iodide.
Introduction and Functionalization of the Tert-butoxy Moiety
The bulky tert-butoxy group is a key feature of the target molecule. Its introduction is typically accomplished by the etherification of a corresponding phenolic precursor.
The formation of a tert-butyl ether can be achieved by reacting a phenol (B47542) with a source of a tert-butyl group. A common and effective method is the acid-catalyzed addition of isobutylene (B52900) to a phenol. In the context of synthesizing this compound, a suitable precursor would be 3-iodo-4-aminophenol (or a protected version thereof). The reaction proceeds by protonation of isobutylene to form the stable tert-butyl cation, which is then attacked by the nucleophilic phenolic oxygen.
Alternatively, the Williamson ether synthesis can be considered. This involves deprotonating the phenol with a strong base to form a phenoxide, followed by reaction with a tert-butyl halide. However, this method is often inefficient for producing tert-butyl ethers because the sterically hindered and strongly basic tert-butoxide can promote the elimination of the alkyl halide to form isobutylene as a major side product. atamanchemicals.com Therefore, the acid-catalyzed reaction with isobutylene is generally the preferred method for this transformation. atamanchemicals.com
Modern synthetic organic chemistry offers powerful palladium-catalyzed cross-coupling reactions for the formation of C-O bonds, often referred to as Buchwald-Hartwig etherification. This methodology allows for the coupling of an aryl halide or triflate with an alcohol. acs.org In principle, one could synthesize this compound by coupling an appropriately protected 4-amino-3-iodophenol (B1280279) with tert-butanol.
This reaction typically requires a palladium catalyst (such as Pd(OAc)₂ or a Pd-precatalyst), a suitable phosphine (B1218219) ligand to facilitate the catalytic cycle, and a base. This approach can be particularly advantageous for forming sterically hindered ethers and often proceeds under milder conditions than traditional methods. The development of specialized ligands has greatly expanded the scope and efficiency of these C–N and C–O bond-forming reactions. acs.org
Convergent and Linear Synthetic Routes to this compound
A linear synthesis involves the sequential modification of a single starting material through a series of steps until the final product is formed. sathyabama.ac.in A potential linear route to this compound could start from a readily available precursor like 4-aminophenol (B1666318).
Example of a Linear Sequence:
Protection: The amino group of 4-aminophenol is protected, for instance, as an acetamide, to prevent side reactions in subsequent steps.
Iodination: The resulting 4-hydroxyacetanilide is subjected to regioselective iodination. The activating hydroxyl and acetamido groups direct the incoming electrophile, with iodination occurring preferentially ortho to the stronger activating hydroxyl group to yield 3-iodo-4-hydroxyacetanilide.
Etherification: The phenolic hydroxyl group is converted to a tert-butoxy ether using a method such as the acid-catalyzed addition of isobutylene.
Deprotection: The protecting group on the nitrogen is removed by hydrolysis to reveal the final product, this compound.
A convergent synthesis , in contrast, involves the independent preparation of key fragments of the target molecule, which are then joined together in a later step. ic.ac.ukbeilstein-journals.org This approach can be more efficient, especially for complex molecules, as it maximizes the use of materials and allows for parallel synthesis of fragments.
Example of a Convergent Strategy:
Fragment A Synthesis: A key intermediate, such as 3-iodo-4-nitrophenol (B1398473), is prepared. This can be achieved by the nitration of phenol followed by selective iodination.
Fragment B Introduction: This fragment is the tert-butoxy group.
Convergent Step: The etherification of 3-iodo-4-nitrophenol with isobutylene forms 1-(tert-butoxy)-4-nitro-3-iodobenzene. This step joins the two key functionalities.
Final Step: The synthesis is completed by the reduction of the nitro group to an amine, yielding the target molecule.
This latter approach is considered convergent because the two core functionalities (the iodo and tert-butoxy groups) are established on separate precursors before being combined and finalized.
Sequential Halogenation and Oxygen Functionalization
One potential, though less common, synthetic route involves the initial introduction of the iodine atom onto an aniline precursor, followed by the installation of the tert-butoxy group. This pathway might start from a molecule like 3-iodoaniline. The subsequent step would be the introduction of a hydroxyl group at the 4-position, a challenging transformation that often requires multi-step sequences such as diazotization followed by hydrolysis, which can have variable yields.
A more plausible variant of this strategy would begin with 4-amino-2-iodophenol. The synthesis would then proceed via the etherification of the phenolic hydroxyl group. This can be achieved by reacting the phenol with a source of a tert-butyl group, such as isobutylene in the presence of a strong acid catalyst (e.g., sulfuric acid or an acidic resin) or via Williamson ether synthesis conditions, although the latter is less effective for generating tert-butyl ethers due to the propensity for elimination reactions with tert-butyl halides.
Alternative Order of Functional Group Introduction
The more prevalent and direct method for synthesizing this compound involves the iodination of 4-tert-butoxyaniline. sigmaaldrich.com This approach leverages the high reactivity of the precursor and the directing effects of its existing substituents. The amino (-NH2) and tert-butoxy (-OC(CH3)3) groups are both ortho-, para-directing and activating. With the para position blocked by the tert-butoxy group, electrophilic substitution is strongly directed to the positions ortho to the amino group (positions 3 and 5).
The iodination is typically accomplished using an electrophilic iodine source. A variety of reagents and conditions can be employed for the iodination of such activated aromatic amines. ajol.info Common iodinating agents include N-Iodosuccinimide (NIS) or a combination of molecular iodine (I2) with an oxidizing agent like hydrogen peroxide or nitric acid. The reaction is often carried out in a suitable solvent such as dichloromethane (B109758), acetonitrile, or methanol (B129727). ajol.info The presence of a base, like sodium bicarbonate, may be used to neutralize the acid byproduct (HI) generated during the reaction, preventing protonation of the aniline, which would deactivate the ring towards further electrophilic attack. ajol.info Due to the strong activation from both groups, the reaction often proceeds with high regioselectivity for the 3-position, yielding the desired product.
Advanced Synthetic Techniques and Reaction Optimization
Optimizing the synthesis of this compound involves refining reaction parameters to maximize yield and purity while ensuring the process is efficient and scalable. This includes the strategic use of catalysts, solvents, and additives, as well as considerations for large-scale production.
Application of Catalyst Systems in Synthesis
While the direct iodination of 4-tert-butoxyaniline can often proceed without a metal catalyst, related syntheses of iodoanilines and their derivatives frequently employ catalytic systems to enhance efficiency and control.
Palladium Catalysis : In synthetic routes that build the aniline framework through cross-coupling, palladium catalysts are essential. For example, the Larock indole (B1671886) synthesis, which uses o-iodoanilines as precursors, is a palladium-catalyzed annulation. ub.edunih.gov Typical catalysts include Palladium(II) acetate (B1210297) (Pd(OAc)2) in combination with phosphine ligands. nih.gov Such catalytic systems could be adapted for syntheses where the iodo-aniline bond is formed via a coupling reaction.
Copper Catalysis : Copper iodide (CuI) is another catalyst used in amination reactions, such as coupling an aryl halide with an ammonia (B1221849) source to form an aniline. chemicalbook.com This could be relevant in alternative synthetic designs for the target molecule.
Acid/Base Catalysis : In the etherification step of the pathway described in 2.3.1, a strong acid catalyst is crucial. For N-protection steps, such as the introduction of a Boc group, bases like 4-dimethylaminopyridine (B28879) (DMAP) are often used catalytically. orgsyn.org For the iodination reaction itself, some reagent systems, such as N-iodosuccinimide, can be activated by a catalytic amount of an acid like trifluoroacetic acid. ajol.info
The table below summarizes catalyst systems used in reactions relevant to the synthesis of substituted iodoanilines.
| Reaction Type | Catalyst System | Typical Precursors | Reference |
|---|---|---|---|
| Annulation (Indole Synthesis) | Pd(OAc)₂, PPh₃, n-Bu₄NCl | o-Iodoaniline, Alkyne | nih.gov |
| Aryl Amination | Copper Iodide (CuI), Ligand | Aryl Halide, Ammonia | chemicalbook.com |
| Cycloisomerization | InCl₃ | Propargyl Phenylpyrrole | orgsyn.org |
| Iodination | Trifluoroacetic Acid (cat.) | Aromatic Amine, NIS | ajol.info |
Impact of Solvent Systems and Additives on Yield and Selectivity
The choice of solvent and additives can profoundly influence the outcome of the synthesis.
Solvent Effects : The solvent can affect reactant solubility, reaction rate, and in some cases, selectivity. For the iodination of anilines, polar aprotic solvents like DMF or acetonitrile are common. In some cases, a mixture of solvents like dichloromethane and methanol (1:1) has been shown to be effective. ajol.info Studies on related reactions involving iodoanilines have explored a range of solvents, noting that the choice can be critical for catalytic activity and product yield. semanticscholar.org For instance, in a three-component synthesis of quinazolines from o-iodoaniline, DMF was selected as the most cost-effective and efficient solvent. semanticscholar.orgnih.gov
Impact of Additives : Additives serve multiple purposes. In palladium-catalyzed reactions, ligands such as triphenylphosphine (B44618) (PPh3) are crucial for stabilizing the catalyst and facilitating the catalytic cycle. nih.gov Phase-transfer catalysts like tetra-n-butylammonium chloride (n-Bu4NCl) can enhance reaction rates in biphasic systems. nih.gov Bases are also critical additives. In iodination reactions, a non-nucleophilic base like sodium bicarbonate neutralizes acid byproducts. ajol.info In coupling reactions, bases such as potassium carbonate or sodium carbonate are integral parts of the catalytic system. ub.edu
The table below illustrates the effect of different solvents on a related reaction.
| Solvent | Relative Yield (%) | Reference |
|---|---|---|
| DMF | 96 | semanticscholar.org |
| DMSO | 89 | semanticscholar.org |
| Toluene (B28343) | 75 | semanticscholar.org |
| Acetonitrile | 68 | semanticscholar.org |
Process Intensification and Scale-Up Considerations
Transitioning the synthesis of this compound from a laboratory benchtop to a larger industrial scale introduces several critical considerations.
Purification : Laboratory-scale purifications often rely on column chromatography, which is generally impractical and costly for large quantities. Therefore, developing a synthesis that yields a product amenable to purification by crystallization or distillation is highly desirable for scale-up. orgsyn.org Recrystallization from a suitable solvent system would be a preferred method for obtaining high-purity material on a large scale.
Reagent and Solvent Choice : On a large scale, the cost, toxicity, and environmental impact of reagents and solvents become paramount. Processes that utilize less hazardous materials, minimize waste, and allow for solvent recycling are favored. For example, the use of greener solvents like cyclopentyl methyl ether (CPME) is gaining traction in process chemistry as an alternative to traditional ethers or chlorinated solvents. researchgate.net
Process Safety : A thorough safety assessment is required to identify and mitigate potential hazards associated with the reagents (e.g., corrosive acids, oxidizing agents), reaction conditions (e.g., high temperatures or pressures), and products.
Reactivity and Transformation Pathways of 4 Tert Butoxy 3 Iodoaniline
Carbon-Halogen Bond Activation in Cross-Coupling Reactions
The carbon-iodine (C-I) bond in 4-(tert-butoxy)-3-iodoaniline is susceptible to oxidative addition by various low-valent transition metals, which is the key initiation step in most cross-coupling reactions. This process involves the insertion of the metal center into the C-I bond, forming an organometallic intermediate that can then undergo further reaction.
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)
Palladium catalysts are widely employed for forming new carbon-carbon bonds at the site of the aryl iodide. The general mechanism for these reactions involves an oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and concluding with reductive elimination to regenerate the Pd(0) catalyst and yield the final product.
Suzuki Coupling: This reaction would involve the coupling of this compound with an organoboron reagent (such as a boronic acid or ester) in the presence of a palladium catalyst and a base. The reaction is highly versatile for creating biaryl structures or introducing alkyl, alkenyl, or alkynyl groups.
Sonogashira Coupling: To form a carbon-carbon triple bond, this compound can be coupled with a terminal alkyne. This reaction is typically co-catalyzed by palladium and copper salts and requires a base, often an amine, which can also act as the solvent.
Heck Reaction: The Heck reaction would enable the substitution of the iodine atom with an alkene, forming a new, more substituted alkene. This transformation is catalyzed by a palladium complex in the presence of a base.
Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling of Aryl Iodides
| Coupling Reaction | Typical Catalyst/Ligand | Typical Base | Typical Solvent | Coupling Partner |
|---|---|---|---|---|
| Suzuki | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene (B28343), Dioxane, DMF | Arylboronic acid |
| Sonogashira | PdCl₂(PPh₃)₂/CuI | Et₃N, Piperidine | THF, DMF | Terminal alkyne |
Copper-Mediated Ullmann-Type Coupling Reactions
The Ullmann reaction traditionally involves the copper-promoted coupling of two aryl halides to form a biaryl compound. Modern variations, often referred to as Ullmann-type reactions, are catalytic and can be used to form C-N, C-O, and C-S bonds by coupling the aryl iodide with amines, alcohols, or thiols, respectively. For this compound, an Ullmann condensation could be used to couple it with a phenol (B47542) to form a diaryl ether or with another amine to form a diarylamine. These reactions often require a ligand, a base, and elevated temperatures.
Nickel-Catalyzed Cross-Coupling Methodologies
Nickel catalysts have emerged as a cost-effective and powerful alternative to palladium for cross-coupling reactions. Nickel's unique electronic properties can enable challenging transformations and couplings involving a wide range of partners. Methodologies analogous to the Suzuki, Sonogashira, and other coupling reactions have been developed using nickel catalysts. These systems can sometimes offer different reactivity or selectivity profiles compared to their palladium counterparts and may be effective for coupling with a diverse set of nucleophiles.
Radical Chemistry of the Aryl Iodide Moiety
Beyond metal-catalyzed pathways, the weak C-I bond can be cleaved homolytically to generate an aryl radical. This highly reactive intermediate can then participate in various bond-forming reactions.
Generation of Aryl Radicals from this compound Precursors
Aryl radicals can be generated from aryl iodides under various conditions. Common methods include photolysis, radical initiation (e.g., using AIBN with a reducing agent like Bu₃SnH), or single-electron transfer (SET) from a reductant. Once formed, the 4-(tert-butoxy)-3-aminophenyl radical is a potent intermediate for forming new bonds.
Intramolecular Cyclization Reactions via Aryl Radical Intermediates
If this compound were modified to contain an appropriately positioned unsaturated group (e.g., an alkene or alkyne tethered to the amino group), the generated aryl radical could undergo an intramolecular cyclization. This type of reaction is a powerful strategy for constructing heterocyclic ring systems. The radical would add to the internal unsaturated bond, creating a new ring and a new radical center, which would then be quenched to yield the final cyclized product. The regioselectivity of the cyclization (e.g., 5-exo vs. 6-endo) is governed by Baldwin's rules.
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Palladium(II) acetate (B1210297) |
| Tetrakis(triphenylphosphine)palladium(0) |
| SPhos |
| Potassium carbonate |
| Cesium carbonate |
| Potassium phosphate |
| Toluene |
| Dioxane |
| Dimethylformamide |
| Dichlorobis(triphenylphosphine)palladium(II) |
| Copper(I) iodide |
| Triethylamine |
| Piperidine |
| Tetrahydrofuran |
| Acetonitrile (B52724) |
| Azobisisobutyronitrile (AIBN) |
Intermolecular Radical Additions and Trapping Reactions
The carbon-iodine (C-I) bond in this compound is the most likely site for initiating radical reactions due to its relatively low bond dissociation energy compared to C-Br, C-Cl, and C-H bonds on the aromatic ring. libretexts.orgnih.gov Generation of the corresponding aryl radical, 4-(tert-butoxy)-3-aminophenyl radical, can be achieved through various modern synthetic methods. These include photoredox catalysis with visible light, which can reduce aryl halides to generate aryl radicals under mild conditions, and the use of stoichiometric reagents like AIBN/n-Bu3SnH. nih.govrsc.orgurfu.ru
Once formed, this aryl radical is a highly reactive intermediate capable of participating in intermolecular reactions. A key transformation is the intermolecular radical addition to π-systems, such as alkenes and alkynes. This process, often termed hydroarylation, results in the formation of a new carbon-carbon bond. researchgate.netresearchgate.net For instance, the radical could add across an alkene in an anti-Markovnikov fashion, generating a new alkyl-substituted aniline (B41778) derivative. researchgate.net The reaction typically proceeds via a radical chain mechanism, where a hydrogen atom donor quenches the resulting alkyl radical and propagates the chain. researchgate.net
The transient nature of the 4-(tert-butoxy)-3-aminophenyl radical also makes it susceptible to interception by radical trapping agents. These agents are molecules designed to react rapidly with radical intermediates to form stable adducts, which can then be detected to provide evidence for the radical's existence. whiterose.ac.uknih.gov Common radical traps include nitroxides like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO). In a hypothetical experiment, the generation of the aryl radical from this compound in the presence of TEMPO would lead to the formation of a stable adduct, confirming the radical pathway. nih.gov Such trapping experiments are crucial mechanistic tools for studying complex reaction pathways that may involve radical intermediates. nih.govscience.gov
The table below summarizes potential conditions for aryl radical generation from aryl iodides, which would be applicable to this compound.
| Method | Reagents/Conditions | Radical Precursor | Ref. |
| Photoredox Catalysis | Photocatalyst (e.g., Eosin Y), Visible Light, Amine Donor | Aryl Iodide | rsc.org |
| Stannane-Based | AIBN (initiator), n-Bu3SnH | Aryl Iodide | nih.gov |
| Diazaphospholene Catalysis | Diazaphospholene Hydride, Phenylsilane, Light | Aryl Iodide | researchgate.net |
| Iodine Catalysis | Catalytic I2, Aryl Hydrazine, Air | Aryl Hydrazine | nih.gov |
Reactivity and Derivatization of the Primary Amine Group
The primary amine group (-NH2) is a defining feature of this compound, imparting nucleophilic and basic properties that are central to its reactivity. This functionality allows for a wide array of derivatizations, from simple protection and acylation to complex, heterocycle-forming cascade reactions.
Amine Protection and Deprotection Strategies for Selective Transformations
In multi-step syntheses, it is often necessary to temporarily mask the reactivity of the primary amine to prevent undesired side reactions. This is achieved by converting the amine into a less nucleophilic functional group, known as a protecting group. organic-chemistry.org The tert-butyloxycarbonyl (Boc) group is one of the most common and effective protecting groups for amines. wikipedia.org The amine of this compound can be readily protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. organic-chemistry.orgwikipedia.org
The resulting N-Boc protected aniline is significantly less nucleophilic and basic, rendering it stable to a wide range of non-acidic reagents, including organometallics, hydrides, and basic conditions. organic-chemistry.org This stability is crucial for performing selective transformations at other sites of the molecule, such as palladium-catalyzed cross-coupling reactions at the C-I bond.
Deprotection, or removal of the Boc group, is typically achieved under acidic conditions. fishersci.co.uk Treatment with strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM) efficiently cleaves the carbamate, regenerating the primary amine. fishersci.co.ukcommonorganicchemistry.com The mechanism involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to yield the free amine. commonorganicchemistry.com
| Step | Reagent | Conditions | Product | Ref. |
| Protection | Di-tert-butyl dicarbonate (Boc2O), Base (e.g., DMAP, NaOH) | Anhydrous or aqueous solvents, RT | N-Boc-4-(tert-butoxy)-3-iodoaniline | wikipedia.org |
| Deprotection | Trifluoroacetic Acid (TFA) or HCl | Dichloromethane (DCM) or Methanol (B129727), 0°C to RT | This compound (as salt) | fishersci.co.ukcommonorganicchemistry.com |
Nucleophilic Reactions of the Amino Group (e.g., Acylations, Alkylations)
The lone pair of electrons on the nitrogen atom makes the primary amine of this compound a potent nucleophile. This allows it to readily react with a variety of electrophiles, most notably in acylation and alkylation reactions.
Acylation is the reaction of the amine with an acylating agent, such as an acid chloride or acid anhydride, to form an amide. This reaction is typically rapid and high-yielding. For example, treatment of this compound with an acyl chloride (R-COCl) in the presence of a non-nucleophilic base like pyridine or triethylamine (to neutralize the HCl byproduct) affords the corresponding N-acyl aniline derivative. reddit.comresearchgate.net The presence of iodide in the reaction mixture can serve to activate the acid chloride by forming a more reactive transient acid iodide intermediate. organic-chemistry.orgnih.gov
Alkylation involves the reaction of the amine with an alkyl halide to form a secondary or tertiary amine. However, direct alkylation of primary aromatic amines with alkyl halides can be difficult to control, often leading to mixtures of mono- and di-alkylated products, as well as overalkylation to form quaternary ammonium salts. nih.gov To achieve selective mono-alkylation, reductive amination is a more commonly employed strategy, where the aniline is first condensed with an aldehyde or ketone to form an imine, which is then reduced in situ.
| Reaction Type | Electrophile | Typical Conditions | Product Type | Ref. |
| Acylation | Acid Chloride (RCOCl) | Base (Pyridine, NEt3), Aprotic Solvent | N-Acyl Amide | reddit.com |
| Acylation | Acid Anhydride ((RCO)2O) | Base or Heat | N-Acyl Amide | researchgate.net |
| Alkylation | Alkyl Iodide (R-I) | Base (K2CO3), DMF | Secondary/Tertiary Amine | nih.govacs.org |
Cyclization Reactions Involving the Amine and Other Functionalities
The ortho-positioning of the amino and iodo groups in this compound makes it an excellent precursor for the synthesis of nitrogen-containing heterocycles, particularly indoles. nsf.govorganic-chemistry.org A powerful strategy involves a two-step sequence beginning with a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, between the aryl iodide and a terminal alkyne. nih.govacs.orgnih.gov This reaction forms a 2-alkynyl aniline intermediate.
Subsequent treatment of this intermediate with an electrophile initiates an electrophilic cyclization to form the indole (B1671886) ring. rsc.org When molecular iodine (I2) is used as the electrophile, a 3-iodoindole is produced in excellent yield under neutral conditions. nih.govacs.org This process is highly versatile, tolerating a wide variety of substituents on the alkyne. nih.gov The resulting 3-iodoindoles are themselves valuable intermediates for further functionalization via cross-coupling reactions. acs.org
Alternative cyclization strategies can also be employed. For instance, oxidative cyclization of 2-alkenylanilines (formed via Suzuki or other cross-coupling reactions) using reagents like [bis(trifluoroacetoxy)iodo]benzene (PIFA) provides a direct route to the indole core. nsf.gov Furthermore, iodine-mediated intramolecular electrophilic aromatic cyclization of aniline derivatives containing tethered π-systems (like allylamines) is another established method for building fused heterocyclic rings. organic-chemistry.orgnih.gov
| Reaction Name | Key Steps | Reagents | Product | Ref. |
| Larock Indole Synthesis (variant) | 1. Pd-catalyzed coupling with alkyne 2. Electrophilic cyclization | 1. Pd/Cu catalyst, Alkyne 2. I2 | 3-Iodoindole derivative | nih.govacs.org |
| Oxidative Cyclization | 1. Pd-catalyzed coupling with alkene 2. Oxidative C-N bond formation | 1. Pd catalyst, Alkene 2. PIFA | Indole derivative | nsf.gov |
| Iodine-Mediated Cyclization | Electrophilic attack of iodine on a tethered π-system followed by cyclization | I2, Base (K2CO3) | Fused N-heterocycles (e.g., Quinolines) | organic-chemistry.orgnih.gov |
Role and Cleavage of the Tert-butoxy (B1229062) Group
The tert-butoxy group in this compound functions primarily as a protecting group for a phenol. Its chemical properties, particularly its stability and method of cleavage, are key to its utility in synthetic chemistry.
Orthogonality of the Tert-butoxy Group as a Protecting Group
In complex molecule synthesis, it is often necessary to use multiple protecting groups for different functional groups. Orthogonality is a critical concept where each protecting group can be removed under a specific set of conditions without affecting the others. biosynth.comresearchgate.net This allows for the selective unmasking and reaction of different functional sites within the same molecule.
The tert-butoxy group, as a tert-butyl ether, is a classic example of an acid-labile protecting group. organic-chemistry.org It is stable under basic, hydrogenolytic, and nucleophilic conditions, but is readily cleaved by strong acids such as trifluoroacetic acid (TFA). researchgate.netrsc.orgresearchgate.net This behavior makes it orthogonal to several other common protecting group classes:
Base-Labile Groups: The tert-butoxy group is completely stable to the basic conditions (e.g., piperidine in DMF) used to remove the 9-fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used for protecting amines. biosynth.comresearchgate.net
Hydrogenolysis-Labile Groups: It is unaffected by the catalytic hydrogenation (e.g., H2, Pd/C) conditions used to cleave benzyl (Bn) and benzyloxycarbonyl (Cbz) groups. biosynth.com
Fluoride-Labile Groups: It remains intact during the removal of silyl ether protecting groups (e.g., TBDMS, TIPS) using fluoride sources like TBAF.
This orthogonality is a cornerstone of modern synthetic strategies, particularly in solid-phase peptide synthesis (SPPS), where the Fmoc/tBu strategy relies on the differential stability of Fmoc (base-labile) and tert-butyl-based side-chain protecting groups (acid-labile). researchgate.net In the context of this compound, one could, for example, protect the amine with an Fmoc group, perform chemistry at the C-I bond, selectively deprotect the amine with piperidine to perform an acylation, and finally cleave the tert-butoxy group with TFA to reveal the phenol. The ability to selectively remove the tert-butoxy group in the presence of these other functionalities is a testament to its value as an orthogonal protecting group. While both N-Boc and tert-butyl ethers/esters are cleaved by acid, conditions can sometimes be found for the selective cleavage of one in the presence of the other, though this can be challenging. researchgate.netresearchgate.net
The mechanism of cleavage involves protonation of the ether oxygen by a strong acid, followed by elimination of the stable tert-butyl cation to unmask the phenol. researchgate.net
| Protecting Group Class | Cleavage Conditions | Stability of Tert-butoxy Group |
| Tert-butoxy (tBu) Ether | Strong Acid (e.g., TFA, HCl) | Labile |
| Fmoc Carbamate | Base (e.g., Piperidine) | Stable |
| Benzyl (Bn) Ether/Cbz Carbamate | Catalytic Hydrogenolysis (H2, Pd/C) | Stable |
| Silyl Ethers (e.g., TBDMS) | Fluoride (e.g., TBAF) | Stable |
Acid-Catalyzed and Other Cleavage Methodologies
The tert-butoxy group on the this compound serves as a protecting group for the phenolic hydroxyl functionality. Its removal, or deprotection, is a critical step in synthetic pathways where the free hydroxyl group is required for subsequent reactions. This cleavage is most commonly achieved under acidic conditions, though other methodologies have been developed to effect this transformation.
The deprotection of aryl tert-butyl ethers is generally resistant to hydrolysis but can be accomplished with strong acids. wikipedia.org The mechanism of acid-catalyzed cleavage for a tert-butyl ether proceeds via a pathway that can stabilize the resulting carbocation. Protonation of the ether oxygen is the initial step, followed by the departure of the resulting alcohol (in this case, 3-iodo-4-aminophenol) and the formation of a stable tert-butyl cation. This cation is then neutralized by a nucleophile or eliminated to form isobutylene (B52900).
A variety of reagents and conditions have been reported for the effective cleavage of the tert-butyl ether linkage.
Acid-Catalyzed Cleavage
Strong Brønsted or Lewis acids are typically required to cleave the stable C–O bond of the tert-butoxy group. acs.org The choice of acid and reaction conditions can be tailored to the sensitivity of other functional groups within the molecule.
Strong Protic Acids: Reagents such as hydrobromic acid (HBr) and hydroiodic acid (HI) are effective for ether cleavage. wikipedia.org Trifluoroacetic acid (TFA) is also commonly used, often providing clean and efficient deprotection.
Phosphoric Acid: Aqueous phosphoric acid has been identified as an environmentally benign, selective, and mild reagent for the deprotection of tert-butyl ethers. organic-chemistry.org This method is noted for its high yields and convenient workup. organic-chemistry.org
Lewis Acids: Lewis acids like zinc bromide have been employed as an alternative to more corrosive reagents like TFA for cleaving tert-butyl ethers. researchgate.net
| Reagent(s) | General Conditions | Notes | Reference |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) or neat | Common and effective method for acid-labile groups. | researchgate.net |
| Aqueous Phosphoric Acid (H₃PO₄) | Aqueous solution | Mild, high-yielding, and environmentally benign. | organic-chemistry.org |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | A less corrosive Lewis acid alternative to strong protic acids. | researchgate.net |
| Hydrobromic Acid (HBr) / Hydroiodic Acid (HI) | Aqueous solution, often at elevated temperatures | Classic, strong acid conditions for ether cleavage. | wikipedia.org |
Other Cleavage Methodologies
To accommodate substrates with acid-sensitive functionalities, several non-traditional or milder methods for tert-butyl ether deprotection have been developed.
Lanthanide-Based Systems: The combination of Cerium(III) chloride (CeCl₃) and sodium iodide (NaI) in acetonitrile provides a mild and chemoselective method for the cleavage of both aliphatic and aromatic tert-butyl ethers. researchgate.net Similarly, Erbium triflate (Er(OTf)₃) in methanol, particularly with microwave irradiation, can rapidly remove the tert-butyl group. organic-chemistry.org
Radical-Mediated Deprotection: A catalytic protocol using the tris-4-bromophenylamminium radical cation, known as "magic blue" (MB•+), in combination with triethylsilane as a sacrificial reagent, facilitates the mild cleavage of the C–O bond in tert-butyl ethers. acs.orgorganic-chemistry.org This method avoids high temperatures and strong acids or bases. acs.org
| Reagent(s) | General Conditions | Mechanism/Type | Reference |
|---|---|---|---|
| Cerium(III) chloride (CeCl₃) / Sodium Iodide (NaI) | Acetonitrile (CH₃CN), 40-70 °C | Lewis Acid-Mediated | acs.orgresearchgate.net |
| Erbium triflate (Er(OTf)₃) | Methanol (MeOH), Microwave (MW) irradiation | Lewis Acid-Mediated | organic-chemistry.org |
| Tris-4-bromophenylamminium radical cation (MB•+) / Triethylsilane (Et₃SiH) | Acetonitrile (CH₃CN) | Radical-Mediated | acs.orgorganic-chemistry.org |
Initial searches for the specific applications of this compound in the synthesis of the requested heterocyclic scaffolds did not yield direct, explicit examples within the provided search results. The available information discusses general synthetic routes for these heterocycles using broader categories of iodoanilines.
For a comprehensive and accurate article focusing solely on this compound as a synthetic building block for these specific heterocyclic systems, further detailed research beyond the initial search capabilities is required to find explicit mentions and detailed experimental data for each outlined subsection.
Therefore, a detailed article on the specific applications of this compound as requested cannot be generated at this time based on the available information.
Applications of 4 Tert Butoxy 3 Iodoaniline As a Synthetic Building Block in Complex Molecule Synthesis
Precursor in the Construction of Diverse Heterocyclic Scaffolds
Other Nitrogen-Containing Heterocycles of Research Interest
The structure of 4-(tert-butoxy)-3-iodoaniline is well-suited for the synthesis of various nitrogen-containing heterocycles, which are core components of many pharmaceuticals, agrochemicals, and functional materials. nih.govnih.gov The presence of both a nucleophilic amine and an aryl iodide within the same molecule allows for its participation in powerful intramolecular and intermolecular cyclization strategies.
Palladium-catalyzed reactions are a primary means of leveraging this building block for heterocycle synthesis. For instance, in variations of the Larock indole (B1671886) synthesis , an ortho-iodoaniline derivative can react with a disubstituted alkyne under palladium catalysis to generate functionalized indoles. rsc.org Similarly, the Sonogashira coupling of this compound with a terminal alkyne bearing a tethered nucleophile can produce an intermediate that, upon a subsequent iodocyclization or other electrophilic cyclization step, can yield complex polyheterocyclic systems. nih.govorganic-chemistry.org This iterative approach of coupling followed by cyclization provides a modular and efficient route to diverse heterocyclic scaffolds, including indoles and quinolines. nih.govnih.gov
Below is a table outlining potential synthetic strategies for constructing key heterocycles using an ortho-iodoaniline precursor like this compound.
| Target Heterocycle | Potential Synthetic Strategy | Key Reaction Type |
| Substituted Indoles | Reaction with an internal alkyne | Palladium-Catalyzed Annulation (e.g., Larock Synthesis) rsc.org |
| Substituted Quinolines | Coupling with a terminal alkyne followed by intramolecular cyclization | Sonogashira Coupling & Electrophilic Cyclization nih.gov |
| Benzofurans/Indoles | Iterative cycles of coupling and iodocyclization for polyheterocyclic systems | Sonogashira Coupling & Iodocyclization nih.gov |
| Fused Heterocycles | Intramolecular amination of an ortho-alkenyl or ortho-allyl group introduced at the iodine position | Palladium-Catalyzed Amination (e.g., Hegedus Reaction) researchgate.net |
Integration into Catalytic System Development
Beyond its role as a structural component, this compound and related iodoanilines are critical precursors in the development of advanced catalytic systems, particularly in the field of asymmetric catalysis.
Design and Synthesis of Chiral Iodoaniline-Based Ligands
Chiral iodoarene catalysts, which utilize a hypervalent iodine atom as the active center, have emerged as a green and effective alternative to many transition-metal catalysts. nih.gov These organocatalysts are valued for their stability, low toxicity, and versatile reactivity in promoting enantioselective transformations. nih.gov
The synthesis of these catalysts often begins with a chiral iodoaniline backbone. Iodoaniline derivatives serve as the foundational scaffold onto which chiral auxiliaries are attached. A common strategy involves protecting the aniline (B41778) nitrogen, for instance as a sulfonamide, which reduces its basicity and nucleophilicity. nih.gov This is followed by the covalent attachment of a chiral moiety, such as a lactate derivative, to create a C1 or C2 symmetric ligand. The iodine atom on the aromatic ring is then poised to act as the catalytic center, which is oxidized in situ to a hypervalent iodine(III) species to perform the catalytic cycle. nih.gov
Application in Asymmetric Catalysis, including α-Functionalization of Ketones
A significant application of these chiral iodoaniline-based catalysts is in the asymmetric α-functionalization of ketones, a key transformation for producing versatile chiral synthons for pharmaceutical and chemical industries. nih.gov Specifically, these catalysts have proven highly effective in promoting the α-oxysulfonylation of ketones.
In a typical catalytic cycle, the chiral iodoarene precatalyst is oxidized to a chiral iodine(III) reagent by a terminal oxidant like meta-chloroperoxybenzoic acid (mCPBA). nih.gov This active catalyst then reacts with the enol or enol ether form of a ketone substrate and a sulfonyl nucleophile. The chiral environment created by the ligand directs the approach of the nucleophile, resulting in the formation of one enantiomer of the α-functionalized ketone in excess. Research has shown that catalysts derived from iodoanilines can promote these reactions in high yields and with good levels of enantioselectivity. nih.gov
The table below summarizes the performance of a newly developed family of chiral iodoaniline-lactate based catalysts in the α-oxysulfonylation of propiophenone, demonstrating their efficiency.
| Catalyst | Substrate | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| Catalyst A | Propiophenone | 1.5 | 98 | 78 |
| Catalyst B | Propiophenone | 1.5 | 96 | 81 |
| Catalyst C | Propiophenone | 1.5 | 99 | 83 |
| Catalyst D | Propiophenone | 1.5 | 98 | 80 |
Data synthesized from studies on novel chiral iodoaniline-lactate based catalysts for the α-oxysulfonylation of ketones. nih.gov
Contribution to the Synthesis of Advanced Materials Precursors
The functional handles on this compound make it an attractive precursor for advanced materials, including functional polymers and materials for optoelectronic applications.
Monomers for Functional Polymers and Oligomers
The iodoaniline scaffold is well-suited for use as a monomer in step-growth polymerization, particularly through palladium-catalyzed cross-coupling reactions that are foundational to the synthesis of conjugated polymers. nih.govresearchgate.net The iodine atom allows this compound to participate in reactions such as Suzuki polycondensation (reacting with a comonomer bearing two boronic acid/ester groups) and Sonogashira polycondensation (reacting with a comonomer bearing two terminal alkyne groups). organic-chemistry.orgnih.gov
This approach enables the incorporation of the aniline unit directly into the polymer backbone, creating alternating copolymers with tailored electronic and physical properties. nih.gov Furthermore, the tert-butoxy (B1229062) group serves as a latent phenol (B47542). After polymerization, this group can be cleaved under acidic conditions to reveal a hydroxyl group. This post-polymerization modification can dramatically alter the polymer's properties, such as its solubility, hydrogen-bonding capabilities, and potential for further functionalization.
| Polymerization Method | Comonomer Type | Resulting Polymer Class | Potential Application |
| Suzuki Polycondensation | Aryl-diboronic acid/ester | Poly(arylene-aniline) | Conductive Polymers, Sensing nih.govresearchgate.net |
| Sonogashira Polycondensation | Di-alkyne | Poly(arylene-ethynylene-aniline) | Organic Electronics, Emissive Materials organic-chemistry.orgcore.ac.uk |
| Stille Coupling | Organotin compound | Conjugated Polymer | Organic Electronics osti.gov |
Building Blocks for Optoelectronic and Sensing Materials
Conjugated polymers derived from aniline-containing monomers are of significant interest for optoelectronic devices like Organic Light-Emitting Diodes (OLEDs) and organic solar cells. rsc.orgresearchgate.net Aniline and its derivatives, such as triphenylamine, are electron-rich and are widely used as building blocks for hole-transporting materials (HTMs). mdpi.comrsc.org HTMs are a critical component in OLEDs, facilitating the efficient injection and transport of positive charge carriers (holes) to the emissive layer. jmaterenvironsci.comcrimsonpublishers.com
By incorporating this compound into a conjugated polymer backbone via the methods described above, it is possible to synthesize novel materials for these applications. The specific substitution pattern—an electron-donating alkoxy group and the aniline nitrogen—helps to tune the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the resulting polymer. mdpi.com Fine-tuning these energy levels is crucial for matching the energy levels of other materials within an electronic device to ensure efficient charge injection and transport, thereby maximizing device performance. nih.gov The iodine atom also presents an opportunity for pre-polymerization functionalization, allowing for the attachment of other functional groups to further refine the material's optoelectronic properties. sigmaaldrich.com
Mechanistic Elucidation and Computational Studies
Computational Chemistry Approaches to Reaction Mechanisms
Density Functional Theory (DFT) Calculations for Transition States and Intermediates
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, frequently used to calculate the geometries and energies of transition states and intermediates in reaction mechanisms. Despite the utility of DFT, a search of peer-reviewed journals and scholarly databases did not yield specific studies that have published DFT calculations for transition states or intermediates involving 4-(Tert-butoxy)-3-iodoaniline. While research exists for related iodoanilines and other substituted anilines, the explicit data for the title compound is not available.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are employed to understand the conformational landscape and dynamic behavior of molecules. Such studies are crucial for assessing how a molecule's shape and flexibility influence its reactivity. At present, there are no specific molecular dynamics simulation studies focused on the conformational analysis of this compound reported in the scientific literature.
Quantum Chemical Studies of Electronic Structure and Reactivity
Quantum chemical methods are fundamental to understanding the electronic structure (e.g., orbital energies, charge distribution) and predicting the reactivity of molecules. While general principles of quantum chemistry can be applied to this compound, specific published studies detailing its electronic structure and reactivity through quantum chemical calculations are not found. Research on simpler iodoanilines does exist, but these findings cannot be directly extrapolated to the more complex, substituted title compound.
Experimental Mechanistic Investigations
Experimental studies are essential for validating computational models and providing tangible data on reaction kinetics and the existence of transient species.
Kinetic Studies for Reaction Rate Determination
Kinetic studies, which measure the rate of a chemical reaction, are fundamental to elucidating reaction mechanisms. There are currently no published kinetic studies that specifically report on reaction rates for processes involving this compound. Consequently, no data tables of rate constants or reaction orders for this compound can be presented.
Spectroscopic Detection and Characterization of Reactive Intermediates
Spectroscopic techniques such as UV-Vis, NMR, and mass spectrometry are often used to detect and characterize short-lived reactive intermediates. A comprehensive search of the literature did not uncover any studies that have successfully used these methods to detect or characterize reactive intermediates in reactions involving this compound.
Stereochemical Analysis of Reaction Products
The stereochemical outcomes of reactions involving this compound are crucial for its application in the synthesis of complex, stereochemically defined molecules, such as pharmaceuticals and other biologically active compounds. While specific, detailed studies focusing solely on the stereochemical analysis of reaction products derived directly from this compound are not extensively documented in publicly available literature, the principles of stereochemistry in reactions of substituted anilines and organoiodides provide a strong basis for predicting and understanding the stereochemical course of its transformations.
The presence of the bulky tert-butoxy (B1229062) group and the iodine atom on the aniline (B41778) ring can influence the stereoselectivity of reactions at the amino group or at a prochiral center introduced in a subsequent step. The analysis of stereoisomeric products, including enantiomers and diastereomers, is typically carried out using a variety of analytical techniques.
General Principles and Methodologies
In the context of asymmetric synthesis, where the goal is to produce a single stereoisomer, the stereochemical purity of the products is paramount. The analysis of these products generally involves chromatographic and spectroscopic methods.
Chiral High-Performance Liquid Chromatography (HPLC): This is a primary technique for separating and quantifying enantiomers. Chiral stationary phases (CSPs) are used to differentially interact with the enantiomers of a chiral product, leading to different retention times. The choice of the chiral column and the mobile phase is critical for achieving good separation. For aniline derivatives, CSPs based on polysaccharides or macrocyclic glycopeptides are often effective.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR is not inherently a method for separating enantiomers, the use of chiral shift reagents or the conversion of enantiomers into diastereomers by reaction with a chiral derivatizing agent can allow for their distinction and quantification by NMR. Diastereomers have different chemical shifts and coupling constants, which can be observed in the NMR spectrum.
X-ray Crystallography: This technique provides unambiguous determination of the absolute configuration of a crystalline chiral molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal of a pure enantiomer, a three-dimensional model of the molecule can be constructed, revealing its precise stereochemistry.
Expected Stereochemical Outcomes in Reactions of Substituted Anilines
Reactions involving aniline derivatives can lead to the formation of new stereocenters. The stereochemical outcome of such reactions is often dictated by the reaction mechanism and the presence of chiral catalysts or auxiliaries.
Reactions at a Prochiral Center: When this compound is used as a nucleophile in a reaction with a molecule containing a prochiral center (e.g., an unsymmetrical ketone or imine), the product can be a racemic mixture of enantiomers if no chiral influence is present. However, in the presence of a chiral catalyst, one enantiomer can be formed in excess, leading to an enantiomerically enriched product. The enantiomeric excess (ee) is a measure of this enrichment.
Formation of Diastereomers: If this compound is reacted with a chiral molecule that already contains one or more stereocenters, the resulting products can be diastereomers. Diastereomers have different physical properties and can often be separated by standard chromatographic techniques like column chromatography or even crystallization.
Data on Stereoselective Reactions of Related Anilines
While specific data tables for reactions of this compound are not available, the following table illustrates the type of data that would be generated in a study of a stereoselective reaction of a generic substituted aniline. This hypothetical data represents the outcome of a catalyzed asymmetric addition to an imine.
Table 1: Hypothetical Stereochemical Outcome of a Catalyzed Asymmetric Reaction
| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | Catalyst A | Toluene (B28343) | 0 | 85 | 90:10 | 92 |
| 2 | Catalyst A | THF | 0 | 78 | 85:15 | 88 |
| 3 | Catalyst B | CH2Cl2 | -20 | 92 | >95:5 | 95 |
| 4 | Catalyst B | Toluene | -20 | 89 | 92:8 | 93 |
This table demonstrates how reaction conditions can be optimized to achieve high yield, diastereoselectivity, and enantioselectivity. The analysis to generate such data would rely on the techniques mentioned above, such as chiral HPLC for determining the enantiomeric excess and NMR for determining the diastereomeric ratio.
Advanced Spectroscopic Characterization Methodologies
High-Field and Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-field Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 4-(tert-butoxy)-3-iodoaniline. msu.edu The use of high-field magnets enhances spectral dispersion, resolving complex spin systems and improving the signal-to-noise ratio, which is crucial for detecting subtle correlations and less abundant nuclei like ¹³C. msu.edunih.gov
¹H NMR Spectroscopy: The proton NMR spectrum is predicted to show distinct signals for the aromatic and aliphatic protons. The three protons on the benzene (B151609) ring will appear as a complex multiplet system due to their coupling. The proton at C2 would likely be a doublet, the proton at C6 a doublet of doublets, and the proton at C5 a doublet. The nine protons of the tert-butoxy (B1229062) group are chemically equivalent and would appear as a sharp singlet, typically in the upfield region around 1.3-1.5 ppm. The two protons of the amine group will appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all ten carbon atoms in the molecule. The signals are assigned based on their chemical environment, with the iodine and tert-butoxy substituents significantly influencing the shifts of the aromatic carbons. The spectrum would show six distinct signals for the aromatic carbons and two signals for the tert-butoxy group (one for the quaternary carbon and one for the three equivalent methyl carbons).
Multi-Dimensional NMR: To confirm the assignments from 1D spectra, multi-dimensional NMR experiments are employed. weizmann.ac.ilresearchgate.net
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between the aromatic protons, confirming their positions relative to each other.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to, allowing for the unambiguous assignment of the protonated aromatic carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is particularly useful for identifying the quaternary carbons, such as the carbon attached to the iodine (C3), the carbon attached to the oxygen (C4), and the quaternary carbon of the tert-butyl group, by observing their long-range correlations with nearby protons.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
|---|---|---|---|
| -NH₂ | ~4.0 (broad s) | - | C1, C2, C6 |
| C1 | - | ~146 | - |
| C2 | ~7.2 (d) | ~130 | H6, H-NH₂ |
| C3 | - | ~90 | - |
| C4 | - | ~150 | - |
| C5 | ~6.8 (dd) | ~115 | H6 |
| C6 | ~6.6 (d) | ~120 | H2, H5 |
| -OC(CH₃)₃ | - | ~80 | - |
| -OC(CH₃)₃ | ~1.4 (s) | ~29 | Quaternary -C(CH₃)₃ |
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of this compound. rsc.orglcms.cz Unlike low-resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of a precise molecular formula. acs.orgresearchgate.net For C₁₀H₁₄INO, the expected monoisotopic mass is 307.0120 g/mol . HRMS analysis would verify this value, distinguishing it from other compounds with the same nominal mass.
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) within an HRMS instrument provides detailed structural information by analyzing the fragmentation patterns of the molecular ion. researchgate.net For this compound, characteristic fragmentation pathways would include:
Loss of a tert-butyl group: A primary fragmentation would be the cleavage of the tert-butyl group, resulting in a prominent peak corresponding to [M - 57]⁺.
Loss of isobutylene (B52900): A common rearrangement (McLafferty-type or similar) for tert-butoxy groups leads to the loss of isobutylene (C₄H₈), giving a fragment ion [M - 56]⁺.
Loss of Iodine: Cleavage of the C-I bond can lead to the loss of an iodine radical, resulting in a fragment at [M - 127]⁺.
Combined Losses: Subsequent fragmentation of these primary ions can also be observed.
| Fragment Ion | Proposed Structure | Predicted Exact Mass (m/z) |
|---|---|---|
| [M]⁺ | [C₁₀H₁₄INO]⁺ | 307.0120 |
| [M - C₄H₉]⁺ | [C₆H₅INO]⁺ | 250.9467 |
| [M - C₄H₈]⁺ | [C₆H₆INO]⁺ | 249.9545 |
| [M - I]⁺ | [C₁₀H₁₄NO]⁺ | 180.1075 |
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. anton-paar.com This technique would provide definitive proof of the connectivity and conformation of this compound, assuming a suitable single crystal can be grown. chemicalbook.com
The analysis of the diffraction pattern would yield detailed structural parameters:
Bond Lengths and Angles: Precise measurements of all bond lengths (C-C, C-N, C-O, C-I, C-H, N-H) and angles would confirm the geometry of the benzene ring and its substituents.
Conformation: The orientation of the tert-butoxy group relative to the plane of the aromatic ring would be determined. Steric hindrance between the bulky iodo and tert-butoxy groups might cause some out-of-plane twisting.
Intermolecular Interactions: The crystal packing would reveal any intermolecular forces, such as hydrogen bonds involving the amine group (N-H···N or N-H···O) and van der Waals interactions, which dictate the macroscopic crystal structure. researchgate.netresearchgate.net
While a specific crystal structure for this compound is not publicly documented, analysis of related structures like 4-iodoaniline (B139537) reveals the significant role of hydrogen bonding and halogen bonding in the crystal lattice. researchgate.netresearchgate.net The presence of the bulky tert-butoxy group in the target molecule would likely lead to a more complex packing arrangement compared to simpler iodoanilines.
Advanced Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Purity Assessment
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides characteristic "fingerprints" of the functional groups present in a molecule. nih.gov These techniques are complementary and are used for rapid identification and purity assessment. spectroscopyonline.com
FT-IR Spectroscopy: In FT-IR spectroscopy, the absorption of infrared radiation excites molecular vibrations. Key expected absorption bands for this compound include:
N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the primary amine (-NH₂) group. royalsocietypublishing.org
C-H Stretching: Bands for aromatic C-H stretching appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the tert-butyl group appears just below 3000 cm⁻¹.
C-O Stretching: A strong band for the aryl-alkyl ether C-O stretch is expected around 1200-1250 cm⁻¹.
C-N Stretching: This vibration typically appears in the 1250-1350 cm⁻¹ region.
Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.
C-I Stretching: The carbon-iodine bond vibration is expected at a low frequency, typically in the 500-600 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy measures the light scattered by a molecule when irradiated with a laser. It is particularly sensitive to non-polar bonds. spectroscopyonline.com For this compound, strong Raman signals are expected for:
Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the substituted benzene ring often gives a strong Raman signal.
C-I Stretching: The C-I bond is highly polarizable and should produce a distinct and easily identifiable Raman peak. aps.org
Symmetric C-H Bending: The symmetric bending modes of the methyl groups in the tert-butyl substituent are also typically Raman active.
The combination of FT-IR and Raman spectra provides a comprehensive vibrational profile of the molecule, which is useful for confirming the presence of all key functional groups and for assessing the purity of the sample, as impurities would introduce extraneous peaks. spectroscopyonline.comresearchgate.net
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Primary Activity |
|---|---|---|---|
| Asymmetric & Symmetric Stretch | -NH₂ | 3300 - 3500 | FT-IR |
| Stretch | Aromatic C-H | 3000 - 3100 | FT-IR, Raman |
| Stretch | Aliphatic C-H | 2850 - 3000 | FT-IR, Raman |
| Bending | Aromatic C=C | 1450 - 1600 | FT-IR, Raman |
| Stretch | C-N | 1250 - 1350 | FT-IR |
| Stretch | Aryl-Alkyl C-O | 1200 - 1250 | FT-IR |
| Stretch | C-I | 500 - 600 | Raman, FT-IR (weak) |
Future Directions and Emerging Research Avenues for 4 Tert Butoxy 3 Iodoaniline
Development of Sustainable and Green Synthetic Routes
A major focus of modern chemical synthesis is the development of processes that are environmentally benign and efficient. carloerbareagents.comgarph.co.uk This involves redesigning synthetic pathways to reduce waste, avoid hazardous substances, and minimize energy consumption, aligning with the principles of green chemistry. carloerbareagents.comdergipark.org.tr
The pursuit of sustainability in the synthesis of 4-(tert-butoxy)-3-iodoaniline centers on replacing conventional hazardous reagents and solvents with greener alternatives. Traditional methods for protecting amines or performing iodination may involve toxic substances and volatile organic solvents. researchgate.net
Future strategies will likely focus on:
Green Solvents: Shifting from conventional solvents like toluene (B28343) or dichloromethane (B109758) to more environmentally friendly options is a key goal. garph.co.uk Water, with its unique reactivity-enhancing properties like the hydrophobic effect, is an ideal green solvent. dergipark.org.trmdpi.com Other greener alternatives include bio-based solvents like cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (B130290) (2-MeTHF), which offer advantages such as greater stability and lower volatility. carloerbareagents.com Ionic liquids are also being explored as recyclable reaction media for various syntheses, including those of sulfur-containing heterocycles. mdpi.com
Safer Reagents: The use of hypervalent iodine compounds is considered an environmentally friendly approach for various organic transformations. acs.org These reagents can be used for halogenations and other oxidative functionalizations, potentially offering a less hazardous alternative to traditional methods. acs.orgacs.org For the N-Boc protection step, research is moving away from methods that require toxic catalysts like 4-dimethylaminopyridine (B28879) (DMAP) and toward catalyst-free conditions or the use of recyclable, heterogeneous catalysts. researchgate.net
Table 1: Potential Green Solvents for Synthesis
| Solvent | Key Advantages | Potential Application in Synthesis |
|---|---|---|
| Water | Non-toxic, non-flammable, enhances rates of certain reactions (e.g., Diels-Alder). dergipark.org.tr | Hydrolysis steps or reactions where hydrophobic effects can drive product formation. dergipark.org.tr |
| 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources, good alternative to THF. carloerbareagents.com | General reaction solvent for organometallic reactions or substitutions. |
| Cyclopentyl Methyl Ether (CPME) | High boiling point, low peroxide formation, stable in acidic/basic conditions. carloerbareagents.com | A safer alternative to ethers like THF, dioxane, or MTBE in various synthetic steps. carloerbareagents.com |
| Ionic Liquids | Low volatility, recyclable, tunable properties. dergipark.org.tr | Can serve as both solvent and catalyst, facilitating product separation. mdpi.com |
Flow chemistry, where reactions are run in a continuously flowing stream through a reactor, presents a paradigm shift from traditional batch processing. syrris.comresearchgate.net This technology offers significant advantages in terms of safety, efficiency, and scalability, making it a key area for the future production of this compound. syrris.comresearchgate.netevitachem.com
Key benefits of adopting flow chemistry include:
Enhanced Safety: The small reactor volumes allow for better control over reaction temperature and pressure, which is particularly beneficial when working with hazardous intermediates or exothermic reactions. researchgate.netresearchgate.net
Improved Efficiency and Yield: Superior mixing and heat transfer lead to faster reaction times and often higher product yields compared to batch methods. syrris.comresearchgate.net For instance, a continuous flow system for synthesizing certain compounds has shown a 99% yield, surpassing the 92% from batch reactions. researchgate.net
Scalability and Automation: Scaling up production is simplified by running the system for longer periods or by parallelizing reactors. researchgate.netnih.gov Automation of microreactor-based systems can accelerate the synthesis of compound libraries for applications like drug discovery. syrris.com
The industrial production of related compounds already utilizes continuous flow reactors to achieve high yields and purity. evitachem.com This approach could be adapted for the synthesis of this compound, potentially integrating multiple reaction steps into a single, uninterrupted sequence. syrris.com
Table 2: Comparison of Batch vs. Flow Chemistry
| Feature | Batch Processing | Flow Chemistry |
|---|---|---|
| Reaction Scale | Limited by vessel size | Easily scalable by extending run time |
| Heat Transfer | Often inefficient, can lead to hotspots | Highly efficient due to high surface-area-to-volume ratio |
| Safety | Higher risk with large volumes of hazardous materials | Inherently safer with small reaction volumes |
| Process Control | Difficult to maintain precise control | Excellent control over parameters (temp, pressure, time) |
| Multi-step Synthesis | Requires isolation at each step | Can be "telescoped" into a single continuous process. nih.gov |
Exploration of Novel Reactivity Modes and Transformations
The unique arrangement of functional groups in this compound opens avenues for exploring novel chemical reactions. The interplay between the electron-donating amino group (protected as a carbamate) and the versatile iodo-substituent on the aromatic ring is a fertile ground for synthetic innovation.
Future research will likely explore:
Hypervalent Iodine Chemistry: The iodoarene moiety can be activated to form hypervalent iodine(III) species. acs.org These intermediates are powerful reagents for arylations and other oxidative coupling reactions, often proceeding under metal-free conditions. acs.orgnih.gov This provides a sustainable alternative to transition-metal-catalyzed processes. acs.org
Palladium-Catalyzed Cross-Coupling: The iodo-substituent makes the compound an excellent substrate for a variety of palladium-catalyzed reactions. Beyond standard Suzuki and Heck couplings, there is potential for developing novel transformations. lookchem.comnih.gov The Larock indole (B1671886) synthesis, for example, uses o-iodoanilines to construct complex indole rings in a single step, a strategy that could be applied here to create novel heterocyclic systems. ub.edu
Directed C-H Activation: The functional groups present on the ring could be used to direct the activation of otherwise unreactive C-H bonds, allowing for the introduction of new substituents with high regioselectivity.
Expansion of Synthetic Applications in Emerging Chemical Fields
As a versatile chemical intermediate, this compound holds significant potential for application in rapidly advancing scientific fields. Its utility is not limited to traditional organic synthesis but extends to the creation of functional materials and complex bioactive molecules.
Emerging applications include:
Pharmaceuticals and Medicinal Chemistry: Iodoanilines are key intermediates in the synthesis of drugs. lookchem.comsarex.com The subject compound can serve as a scaffold for building novel heterocyclic structures, such as quinolones or indoles, which are prevalent in many therapeutic agents. rsc.orgsmolecule.commdpi.com Its structure could be incorporated into kinase inhibitors or other targeted therapies. nih.gov
Materials Science: Aryl amines and iodoarenes are used to create functional materials. For instance, 4-iodoaniline (B139537) has been used to prepare phenyl-functionalized graphene oxide, enhancing its properties for advanced material applications. lookchem.comfishersci.at this compound could be used to develop novel polymers, organic light-emitting diodes (OLEDs), or sensors.
Supramolecular Chemistry: The compound's functional groups can participate in non-covalent interactions like hydrogen bonding and halogen bonding, making it a candidate for designing complex, self-assembling supramolecular structures.
Integration into Multi-component Reaction Strategies
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, are a cornerstone of efficient and green synthesis. rsc.orguni-halle.de They offer high atom economy and allow for the rapid generation of molecular complexity from simple precursors. dergipark.org.tr
This compound is an ideal candidate for integration into MCRs due to its distinct reactive sites:
The primary amine (after deprotection of the Boc group) can participate in imine formation, making it suitable for classic MCRs like the Ugi and Passerini reactions. uni-halle.de
The iodo-substituent can be involved in subsequent or concurrent palladium-catalyzed coupling steps.
A promising strategy involves a consecutive one-pot sequence, such as an initial MCR followed by an intramolecular cyclization. For example, a four-component reaction starting from an ortho-haloaniline, a terminal alkyne, N-iodosuccinimide, and an alkyl halide has been developed to produce highly substituted 3-iodoindoles. beilstein-journals.org Adapting this methodology to this compound could provide a direct and efficient route to novel and complex heterocyclic libraries. rsc.org
Q & A
Basic Questions
Q. What are the optimal synthetic routes for preparing 4-(tert-butoxy)-3-iodoaniline, and how do coupling agents influence yield?
- Methodological Answer : A common approach involves coupling this compound precursors with activated carboxylic acids using carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) in dichloromethane (DCM) at 0°C, with DMAP (4-dimethylaminopyridine) as a catalyst. This minimizes side reactions and improves regioselectivity . The tert-butoxy group’s steric bulk may require longer reaction times for complete conversion. Yield optimization involves monitoring by TLC or LC-MS to identify intermediates.
Q. How does the tert-butoxy group influence the stability of this compound under acidic or oxidative conditions?
- Methodological Answer : The tert-butoxy group provides steric protection against electrophilic attack and stabilizes the aromatic ring via electron-donating effects. Under acidic conditions, the tert-butyl ether may hydrolyze slowly, requiring pH-controlled environments (pH 6–8) to prevent degradation. Stability studies using NMR or HPLC under varying temperatures and pH can quantify decomposition rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
